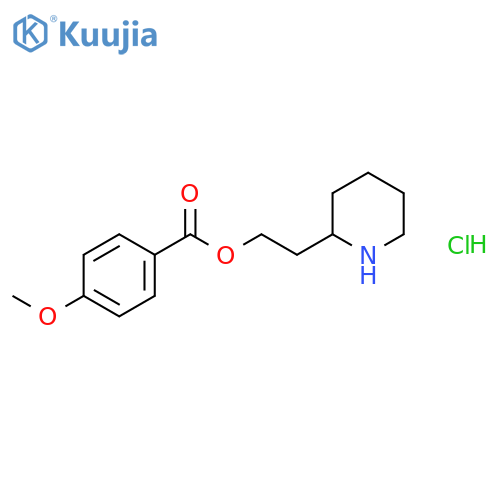Cas no 1220031-97-9 (2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride)

1220031-97-9 structure
商品名:2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride
2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride 化学的及び物理的性質
名前と識別子
-
- 2-(2-Piperidinyl)ethyl 4-methoxybenzoate hydrochloride
- 2-(piperidin-2-yl)ethyl 4-methoxybenzoate hydrochloride
- 2-piperidin-2-ylethyl 4-methoxybenzoate;hydrochloride
- 2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride
- AKOS015849527
- 2-(piperidin-2-yl)ethyl4-methoxybenzoatehydrochloride
- 1220031-97-9
-
- MDL: MFCD13559761
- インチ: InChI=1S/C15H21NO3.ClH/c1-18-14-7-5-12(6-8-14)15(17)19-11-9-13-4-2-3-10-16-13;/h5-8,13,16H,2-4,9-11H2,1H3;1H
- InChIKey: AYEIOULSMDHIOY-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C(=O)OCCC2CCCCN2.Cl
計算された属性
- せいみつぶんしりょう: 299.1288213g/mol
- どういたいしつりょう: 299.1288213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 275
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.6Ų
2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM310568-1g |
2-(Piperidin-2-yl)ethyl 4-methoxybenzoate hydrochloride |
1220031-97-9 | 95% | 1g |
$167 | 2022-09-03 | |
| Chemenu | CM310568-5g |
2-(Piperidin-2-yl)ethyl 4-methoxybenzoate hydrochloride |
1220031-97-9 | 95% | 5g |
$500 | 2022-09-03 | |
| TRC | P033985-125mg |
2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride |
1220031-97-9 | 125mg |
$ 230.00 | 2022-06-03 | ||
| TRC | P033985-250mg |
2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride |
1220031-97-9 | 250mg |
$ 375.00 | 2022-06-03 |
2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
1220031-97-9 (2-(2-Piperidinyl)ethyl 4-methoxybenzoatehydrochloride) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 57707-64-9(2-azidoacetonitrile)
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 61389-26-2(Lignoceric Acid-d4)
- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
